molecular formula C10H13N9O2 B12805032 AzddDAPR (alpha) CAS No. 121231-92-3

AzddDAPR (alpha)

Cat. No.: B12805032
CAS No.: 121231-92-3
M. Wt: 291.27 g/mol
InChI Key: BFTAFRDMRHNFKO-JKUQZMGJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AzddDAPR (alpha) can be synthesized through a series of chemical reactions involving the modification of purine nucleosides.

Industrial Production Methods

While specific industrial production methods for AzddDAPR (alpha) are not widely documented, the general approach involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. This includes the use of protective groups, selective deprotection, and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

AzddDAPR (alpha) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of AzddDAPR (alpha) with modified functional groups, which can have different biological activities .

Scientific Research Applications

AzddDAPR (alpha) has been extensively studied for its antiviral properties. It has shown potent activity against HIV by inhibiting the replication of the virus. The compound is also a potent inhibitor of adenosine deaminase, which enhances its antiviral effects .

In addition to its antiviral applications, AzddDAPR (alpha) has been investigated for its potential use in cancer therapy due to its ability to interfere with nucleic acid metabolism. It has also been studied for its potential use in gene therapy and as a tool in molecular biology research .

Comparison with Similar Compounds

Similar Compounds

    ddDAPR (2’,3’-dideoxyriboside of 2,6-diaminopurine): Similar in structure but lacks the azido group.

    ddeDAPR (2’,3’-didehydro-2’,3’-dideoxyriboside of 2,6-diaminopurine): Contains a double bond in the ribose ring.

    AzddGuo (3’-azido-2,6-diaminopurine-2’,3’-dideoxyriboside of guanine): Similar structure with guanine as the base

Uniqueness

AzddDAPR (alpha) is unique due to its azido group, which enhances its antiviral activity by increasing its ability to inhibit viral replication.

Conclusion

AzddDAPR (alpha) is a promising compound with significant potential in antiviral therapy and other scientific research applications. Its unique structure and mechanism of action make it a valuable tool in the fight against viral infections and other diseases.

Properties

CAS No.

121231-92-3

Molecular Formula

C10H13N9O2

Molecular Weight

291.27 g/mol

IUPAC Name

[(2S,3S,5S)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6-/m0/s1

InChI Key

BFTAFRDMRHNFKO-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

Origin of Product

United States

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